4-amino-N-(4-chlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
Description
4-amino-N-(4-chlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a pyrido[2,3-d]pyrimidine derivative characterized by:
- Core structure: A fused bicyclic system with a pyrimidine ring fused to a pyridine moiety.
- Key substituents: 4-amino group at position 4. 7-oxo (keto) group at position 5. Piperidin-1-yl substituent at position 2. N-(4-chlorophenyl)carboxamide at position 5.
Properties
Molecular Formula |
C19H21ClN6O2 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
4-amino-N-(4-chlorophenyl)-7-oxo-2-piperidin-1-yl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H21ClN6O2/c20-11-4-6-12(7-5-11)22-18(28)13-10-14(27)23-17-15(13)16(21)24-19(25-17)26-8-2-1-3-9-26/h4-7,13H,1-3,8-10H2,(H,22,28)(H3,21,23,24,25,27) |
InChI Key |
AZIDRVNTPDKCQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C3C(CC(=O)NC3=N2)C(=O)NC4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-chlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide involves multiple steps. One common method includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[2,3-d]pyrimidine core.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction.
Amination and Chlorination: The amino and chloro groups are introduced via selective amination and chlorination reactions.
Final Coupling: The final step involves coupling the intermediate with the appropriate carboxamide derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4-chlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperidine moieties.
Reduction: Reduction reactions can be employed to modify the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
4-amino-N-(4-chlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in inhibiting protein kinase B, which is involved in cell signaling pathways.
Medicine: It has potential as an anticancer agent due to its ability to inhibit protein kinase B, which is often deregulated in cancer cells.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The compound exerts its effects by inhibiting protein kinase B (Akt). Protein kinase B is a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which regulates various cellular processes such as growth, proliferation, and survival. By inhibiting protein kinase B, the compound can disrupt these processes, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
In contrast, 2-phenyl () or 2-thioxo () groups alter electron density and binding affinity . Piperidine vs. Thioxo: Piperidine may enhance membrane permeability, while thioxo groups (e.g., in 4b-c) could improve target binding via sulfur interactions .
Substituents at Position 4: The 4-amino group in the target compound contrasts with 4-oxo or 4-chloro groups in analogs. Amino groups are nucleophilic and may participate in hydrogen bonding, whereas chloro substituents increase lipophilicity .
Core Modifications :
Biological Activity
The compound 4-amino-N-(4-chlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound's structure includes a pyrido[2,3-d]pyrimidine core substituted with a piperidine moiety and a chlorophenyl group. This unique arrangement contributes to its biological activity. The molecular formula is with a molecular weight of approximately 364.82 g/mol .
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its interaction with key biological targets:
- Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds in the pyrido[2,3-d]pyrimidine class have shown significant inhibition of DHFR, an enzyme critical for DNA synthesis and cell proliferation. Inhibition of this enzyme can lead to antitumor effects and is a target for cancer therapy .
- Kinase Inhibition : Research indicates that derivatives of pyrido[2,3-d]pyrimidines can inhibit various kinases including tyrosine-protein kinases and MAP kinases. These kinases are involved in signaling pathways that regulate cell growth and survival .
- Antimicrobial Activity : Some studies have reported that compounds with similar structures exhibit antibacterial properties against various strains of bacteria. This suggests potential applications in treating infections .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of related compounds:
- Antitumor Activity : A study highlighted the effectiveness of pyrido[2,3-d]pyrimidine derivatives in reducing tumor growth in animal models. The mechanism was attributed to the inhibition of DHFR and subsequent disruption of nucleotide synthesis .
- Enzyme Inhibition Studies : In vitro assays demonstrated that the compound exhibited significant inhibition of acetylcholinesterase (AChE) and urease enzymes. These findings suggest potential applications in treating neurological disorders and urinary tract infections .
- Binding Affinity Studies : Research involving bovine serum albumin (BSA) binding indicated that the compound has favorable binding characteristics, which may enhance its bioavailability and therapeutic efficacy .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
